molecular formula C132H250N32 B141851 Chimassorb 119 CAS No. 106990-43-6

Chimassorb 119

Cat. No. B141851
M. Wt: 2285.6 g/mol
InChI Key: OWXXKGVQBCBSFJ-UHFFFAOYSA-N
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Description

Chimassorb 119 is a monomeric, sterically hindered amine light stabilizer . It is used as a light/thermal stabilizer in olefin polymers intended for use in contact with food .


Molecular Structure Analysis

The molecular formula of Chimassorb 119 is C132H250N32 . Its average mass is 2285.612 Da and its monoisotopic mass is 2284.054688 Da .


Physical And Chemical Properties Analysis

Chimassorb 119 has a density of 1.0±0.1 g/cm3 . It has a molar refractivity of 705.5±0.3 cm3, a polar surface area of 237 Å2, and a polarizability of 279.7±0.5 10-24 cm3 . It is soluble in chloroform, methylene chloride, and toluene at ≥20 % (w/w) at 20 °C .

Safety And Hazards

Chimassorb 119 may cause skin irritation (H317) and is toxic to aquatic life with long-lasting effects (H411) . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use personal protective equipment .

properties

IUPAC Name

6-N-[3-[[4,6-bis[butyl-(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]-1,3,5-triazin-2-yl]-[2-[[4,6-bis[butyl-(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]-1,3,5-triazin-2-yl]-[3-[[4,6-bis[butyl-(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]-1,3,5-triazin-2-yl]amino]propyl]amino]ethyl]amino]propyl]-2-N,4-N-dibutyl-2-N,4-N-bis(1,2,2,6,6-pentamethylpiperidin-4-yl)-1,3,5-triazine-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C132H250N32/c1-49-57-71-157(97-81-117(9,10)147(41)118(11,12)82-97)109-135-105(136-110(143-109)158(72-58-50-2)98-83-119(13,14)148(42)120(15,16)84-98)133-67-65-69-155(107-139-113(161(75-61-53-5)101-89-125(25,26)151(45)126(27,28)90-101)145-114(140-107)162(76-62-54-6)102-91-127(29,30)152(46)128(31,32)92-102)79-80-156(108-141-115(163(77-63-55-7)103-93-129(33,34)153(47)130(35,36)94-103)146-116(142-108)164(78-64-56-8)104-95-131(37,38)154(48)132(39,40)96-104)70-66-68-134-106-137-111(159(73-59-51-3)99-85-121(17,18)149(43)122(19,20)86-99)144-112(138-106)160(74-60-52-4)100-87-123(21,22)150(44)124(23,24)88-100/h97-104H,49-96H2,1-48H3,(H,133,135,136,143)(H,134,137,138,144)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXXKGVQBCBSFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1CC(N(C(C1)(C)C)C)(C)C)C2=NC(=NC(=N2)NCCCN(CCN(CCCNC3=NC(=NC(=N3)N(CCCC)C4CC(N(C(C4)(C)C)C)(C)C)N(CCCC)C5CC(N(C(C5)(C)C)C)(C)C)C6=NC(=NC(=N6)N(CCCC)C7CC(N(C(C7)(C)C)C)(C)C)N(CCCC)C8CC(N(C(C8)(C)C)C)(C)C)C9=NC(=NC(=N9)N(CCCC)C1CC(N(C(C1)(C)C)C)(C)C)N(CCCC)C1CC(N(C(C1)(C)C)C)(C)C)N(CCCC)C1CC(N(C(C1)(C)C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C132H250N32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047122
Record name 1,5,8,12-Tetrakis[4,6-bis(N-butyl-N-1,2,2,6,6-pentamethyl-4-piperidylamino)-1,3,5-triazin-2-yl]-1,5,8,12-tetraazadodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2285.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Other Solid; Pellets or Large Crystals
Record name 1,3,5-Triazine-2,4,6-triamine, N2,N2'-1,2-ethanediylbis[N2-[3-[[4,6-bis[butyl(1,2,2,6,6-pentamethyl-4-piperidinyl)amino]-1,3,5-triazin-2-yl]amino]propyl]-N4,N6-dibutyl-N4,N6-bis(1,2,2,6,6-pentamethyl-4-piperidinyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Chimassorb 119

CAS RN

106990-43-6
Record name Chimassorb 119
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106990-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tinuvin 119
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106990436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazine-2,4,6-triamine, N2,N2'-1,2-ethanediylbis[N2-[3-[[4,6-bis[butyl(1,2,2,6,6-pentamethyl-4-piperidinyl)amino]-1,3,5-triazin-2-yl]amino]propyl]-N4,N6-dibutyl-N4,N6-bis(1,2,2,6,6-pentamethyl-4-piperidinyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,5,8,12-Tetrakis[4,6-bis(N-butyl-N-1,2,2,6,6-pentamethyl-4-piperidylamino)-1,3,5-triazin-2-yl]-1,5,8,12-tetraazadodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N',N'',N'''-tetrakis(4,6-bis(butyl-(N-methyl-2,2,6,6-tetramethylpiperidin-4-yl)amino)triazin-2-yl)-4,7-diazadecane-1,10-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.386
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3,5-Triazine-2,4,6-triamine, N2,N2'-1,2-ethanediylbis[N2-[3-[[4,6-bis[butyl(1,2,2,6,6-pentamethyl-4-piperidinyl)amino]-1,3,5-triazin-2-yl]amino]propyl]-N4,N6-dibutyl-N4,N6-bis(1,2,2,6,6-pentamethyl-4-piperidinyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.940
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANTIOXIDANT 119
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UBL01213LI
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
221
Citations
EB Zeynalov, NS Allen - Polymer Degradation and Stability, 2006 - Elsevier
… , Chimassorb 119FL and Chimassorb 119 has been investigated in … 119FL and Chimassorb 119 were determined to be k (333 K) … Hence the Chimassorb 119 family is relatively powerful …
Number of citations: 27 www.sciencedirect.com
RM Santos, A Pimenta, G Botelho, AV Machado - Polymer testing, 2013 - Elsevier
… conditions present a reduction of Chimassorb 119 FL ® as a … P ® the initial amount of Chimassorb 119 FL ® is reduced to … , showing that combinations of Chimassorb 119 FL ® and …
Number of citations: 24 www.sciencedirect.com
R Santos, G Botelho, AV Machado - Materials Science Forum, 2010 - Trans Tech Publ
… stabilizers, Tinuvin P and Chimassorb 119 FL, were used to … samples with Tinuvin P and Chimassorb 119 FL, which is very … ABS photostability were Tinuvin P and Chimassorb 119 FL …
Number of citations: 4 www.scientific.net
P Anna, G Bertalan, G Marosi, I Ravadits… - … degradation and stability, 2001 - Elsevier
… The absorbance maximum of the Chimassorb 119 photo-… Comparing the UV absorbance of Chimassorb 119 solutions, … This means, the Chimassorb 119 has negligible capacity for …
Number of citations: 34 www.sciencedirect.com
L Maringer, L Roiser, G Wallner, D Nitsche… - Polymer Degradation …, 2016 - Elsevier
… , Chimassorb 119, Uvinul 4050) the initial synergism changed into an antagonism. These results appeared quite unreasonable as the stabilization efficacies for Chimassorb 119 and …
Number of citations: 15 www.sciencedirect.com
J Xiao, K Wang, Q Chen, XQ Zhang… - … für Kristallographie-New …, 2018 - degruyter.com
… Crystal structure of N 2 ,N 4 -dibutyl-6-chloro-N 2 ,N 4 -bis(1,2,2,6,6-pentamethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine, C 31 H 58 ClN 7 – Important intermediate of Chimassorb 119 synthesis … The title …
Number of citations: 2 www.degruyter.com
J Pilař, D Michálková, M Šlouf, T Vacková… - Polymer degradation and …, 2014 - Elsevier
… We present data characterizing stabilization activity of Chimassorb ® 119, Chimassorb ® 944, Tinuvin ® 770 in combination with UV stabilizer Tinuvin ® 320 or Tinuvin ® 327, nitroxide …
Number of citations: 22 www.sciencedirect.com
MJ Žagar, L Katsikas, IG Popović - Hemijska industrija, 2000 - scindeks.ceon.rs
… Na osnovu rezultata dobijenih termogravimetrijskim merenjima może se zakljućiti da komercijalni fotostabilizatori CHIMASSORB 119 i CHIMASSORB 944 ne mogu uspeśno da …
Number of citations: 5 scindeks.ceon.rs
I Hintersteiner, M Himmelsbach, C Klampfl… - …, 2014 - Wiley Online Library
… Furthermore, in the case of Chimassorb 119 and Tinuvin 770 impurities or unreacted compounds remaining from the manufacturing process could be identified. Besides performing …
L Coulier, ER Kaal, M Tienstra, T Hankemeier - Journal of chromatography …, 2005 - Elsevier
… characteristic for Chimassorb 119. Furthermore, for Chimassorb 119 two characteristic … ,4,6-triamine groups, ie ‘side group’ of Chimassorb 119, attached to a N–H group of the backbone …
Number of citations: 93 www.sciencedirect.com

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